3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt
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Overview
Description
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt is a chemical compound known for its unique properties and applications in various scientific fields This compound is characterized by its complex structure, which includes a triazene group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration, methoxylation, and triazene formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt (WST-8)
- 2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide inner salt (XTT)
Uniqueness
3-(2-Methoxy-4-nitrophenyl)-1-triazene-1-carbonitrile, sodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and application versatility.
Properties
CAS No. |
58812-96-7 |
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Molecular Formula |
C8H7N5NaO3+ |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
sodium;[(2-methoxy-4-nitrophenyl)diazenyl]cyanamide |
InChI |
InChI=1S/C8H7N5O3.Na/c1-16-8-4-6(13(14)15)2-3-7(8)11-12-10-5-9;/h2-4H,1H3,(H,10,11);/q;+1 |
InChI Key |
RWEDMBZCCHZKOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC#N.[Na+] |
Origin of Product |
United States |
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